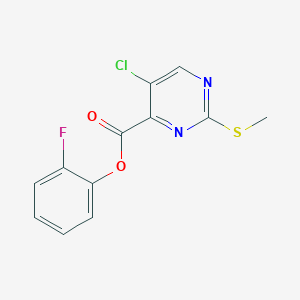

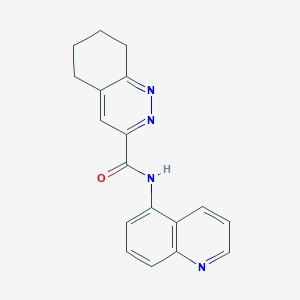

![molecular formula C22H20N2O4S B2478789 4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-66-4](/img/structure/B2478789.png)

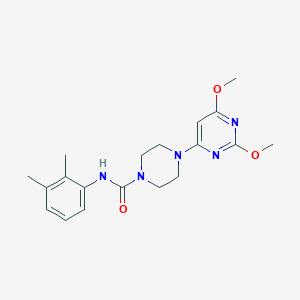

4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is used in scientific research due to its versatility, which allows for diverse applications and enhances studies in various fields.

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The patent WO2015017412A1 provides methods of synthesizing compounds of this formula . Another method involves treating a substituted methyl 10,11-dihydrodibenzo[b,f][1,4]thiazepin-3(or 7)-carboxylate with a solution of stannous chloride in ether saturated with hydrogen chloride gas .Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]thiazepine core. The variables R1-R4, n, and L in the formula are defined in the patent .科学的研究の応用

Enantioselective Catalysis:

- Catalytic enantioselective aza-Reformatsky reactions have been conducted with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. The process involves the use of diaryl prolinol as the chiral ligand and Me2Zn as the zinc source (Munck et al., 2017).

Synthesis of Benzo-Fused N-Heterocycles:

- A biomass-involved strategy has been established for the synthesis of novel and diversified benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This process involves N-arylation reactions and subsequent chemo- and regio-selective intramolecular transformations (Zhang et al., 2015).

Asymmetric Alkynylation:

- Asymmetric alkynylation of seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines has been achieved using a combination of chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond with significant enantioselectivities (Ren et al., 2014).

Photodynamic Therapy Applications:

- New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized. These compounds exhibit significant properties such as high singlet oxygen quantum yield, making them potentially useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Novel Derivatives Synthesis:

- Novel derivatives of [1,4]benzoxazinone have been synthesized, showcasing the versatility of reactions involving dibenzo[b,f][1,4]oxazepines and related compounds (Guguloth, 2021).

Microwave-Assisted Annulation:

- Microwave-assisted annulation processes have been utilized to generate pentacyclic benzo-δ-phospholactams from cyclic imine dibenzo[b,f][1,4]oxazepines, demonstrating the efficiency of modern synthetic techniques in the manipulation of these compounds (Luo & Xu, 2020).

作用機序

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor and inhibits its activity, leading to changes in the neurological processes controlled by this receptor.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may be well-absorbed in the body. Its predicted pKa of 4.24 could influence its distribution and excretion.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can lead to changes at the molecular and cellular level. These changes can potentially alleviate symptoms of disorders related to the dopaminergic pathways, such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

将来の方向性

特性

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-14(2)15-7-10-17(11-8-15)29(26,27)24-16-9-12-20-18(13-16)22(25)23-19-5-3-4-6-21(19)28-20/h3-14,24H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUVGEZZUFGBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

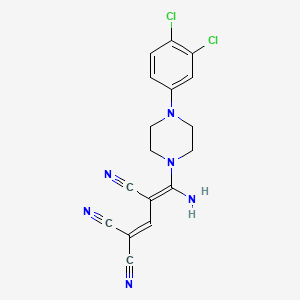

![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2478707.png)

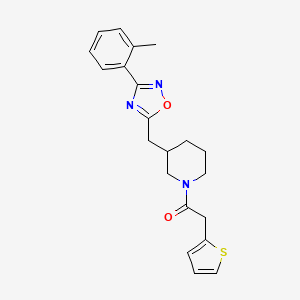

![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)

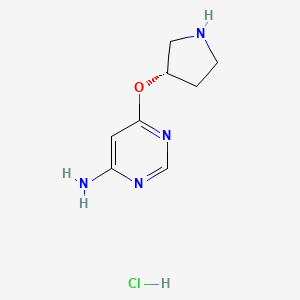

![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)

![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)

![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)